Trichloromethanesulfinyl chloride

Vue d'ensemble

Description

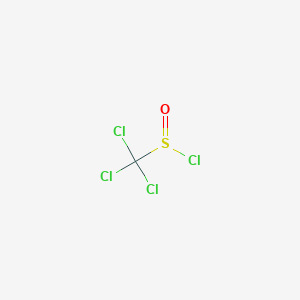

Trichloromethanesulfinyl chloride, also known as trichloromethylsulfinyl chloride, is an organosulfur compound with the molecular formula Cl3CSOCl. This compound is known for its reactivity and is used in various chemical synthesis processes. It appears as a yellowish liquid and has a pungent odor .

Méthodes De Préparation

Trichloromethanesulfinyl chloride can be synthesized through the chlorination of carbon disulfide in the presence of an iodine catalyst. The reaction is carried out at temperatures below 30°C to maximize efficiency. The chemical reaction is as follows :

[ \text{CS}_2 + 3 \text{Cl}_2 \rightarrow \text{CCl}_3\text{SCl} + \text{SCl}_2 ]

Another method involves the oxidation of trichloromethylthiochloride with oxygen under blue light irradiation for 48 hours. This process yields this compound with a high purity of 99.6% .

Analyse Des Réactions Chimiques

Trichloromethanesulfinyl chloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form trichloromethanesulfonyl chloride.

Reduction: It can be reduced to form trichloromethyl disulfides.

Common reagents used in these reactions include oxygen, silver salts, and reducing agents. The major products formed from these reactions are sulfenyl acetates, sulfenyl trifluoroacetates, and disulfides .

Applications De Recherche Scientifique

Chemical Synthesis

1.1 Intermediate for Thiophosgene Production

Trichloromethanesulfinyl chloride serves as a crucial intermediate in the production of thiophosgene, a compound used in the synthesis of pesticides and other agrochemicals. The process involves the reaction of this compound with carbon disulfide and chlorine, yielding high conversion rates and selectivity towards thiophosgene. The efficiency of the synthesis process is enhanced by optimizing reaction conditions such as temperature and reactant ratios, which can lead to yields exceeding 99% .

1.2 Synthesis of Sulfonamides

The compound is utilized in the synthesis of sulfonamides, which are important in medicinal chemistry. The reaction typically involves the chlorination of amines with this compound, resulting in sulfonamide derivatives that exhibit potent biological activity .

Agrochemical Applications

2.1 Herbicide Development

This compound is instrumental in developing herbicides. Its chlorinating properties allow for the introduction of sulfur-containing functional groups into organic molecules, enhancing their herbicidal activity. For instance, it has been employed to synthesize novel herbicides that target specific weed species while minimizing environmental impact .

2.2 Pesticide Formulations

In addition to herbicides, this compound is also used in formulating pesticides. Its ability to act as a reactive chlorinating agent facilitates the creation of more effective pesticide compounds that can improve crop yields and protect against pests .

Case Studies

3.1 Continuous Production Processes

A notable case study involves a patented process for producing this compound continuously using carbon disulfide and chlorine in a reaction zone filled with activated carbon. This method significantly reduces by-products and enhances yield efficiency, demonstrating practical industrial applications . The following table summarizes key parameters from this case study:

| Parameter | Value |

|---|---|

| Reaction Temperature | 40°C - 145°C |

| Carbon Disulfide Feed Rate | 64.2 g/h |

| Chlorine Feed Rate | 210 g/h |

| Yield of this compound | ~99% |

| By-product Content | <1% disulfur dichloride |

3.2 Synthesis of Novel Sulfonamides

Research published in the Journal of Organic Chemistry highlighted the use of this compound in synthesizing novel sulfonamides with enhanced therapeutic properties. The study demonstrated that varying reaction conditions could optimize yields significantly . The following table outlines the results obtained from this research:

| Sulfonamide Derivative | Yield (%) | Reaction Conditions |

|---|---|---|

| Compound A | 85 | Room Temperature |

| Compound B | 90 | Elevated Temperature |

| Compound C | 78 | Under Inert Atmosphere |

Mécanisme D'action

The mechanism of action of trichloromethanesulfinyl chloride involves its reactivity with biological functional groups. It can inactivate key enzymes by reacting with hydroxyl, sulfhydryl, amino, and carboxyl groups. This inactivation can lead to the disruption of essential biological processes .

Comparaison Avec Des Composés Similaires

Trichloromethanesulfinyl chloride can be compared with similar compounds such as:

Trichloromethanesulfenyl chloride (CCl3SCl): Both compounds are sulfenyl chlorides, but this compound has an additional oxygen atom, making it more reactive.

Trichloromethanesulfonyl chloride (CCl3SO2Cl): This compound is an oxidized form of this compound and is used as a chlorinating agent.

The uniqueness of this compound lies in its high reactivity and its ability to form a variety of derivatives through different chemical reactions.

Activité Biologique

Trichloromethanesulfinyl chloride, also known as perchloromethyl mercaptan, is a sulfenyl chloride compound with significant biological activity. This article explores its synthesis, biological effects, and potential applications in various fields, including chemistry and toxicology.

This compound (CCl₃SCl) is synthesized through the reaction of carbon disulfide with chlorine in the presence of activated carbon. This process typically yields high conversion rates and minimal by-products, making it efficient for industrial applications . The reaction can be summarized as follows:

Toxicological Profile

This compound exhibits a range of biological effects, primarily related to its reactivity as a chlorinating agent. Studies indicate that it can cause irritation to mucosal membranes and has been linked to respiratory issues in animal models. For instance, exposure to low concentrations has resulted in acute inflammation of respiratory epithelial tissues .

Table 1: Toxicological Effects Observed in Animal Studies

| Effect | Concentration (ppm) | Observations |

|---|---|---|

| Respiratory irritation | 0.01 | Minimal epithelial inflammation |

| Acute inflammation | 0.08 | Purulent exudate and squamous metaplasia |

| Epithelial hypertrophy | Varies | Observed in multiple studies |

The biological activity of this compound is largely attributed to its ability to form reactive sulfur species upon hydrolysis or interaction with thiols in biological systems. These reactive intermediates can lead to cellular damage and inflammation, particularly affecting the respiratory system .

Case Study 1: Respiratory Toxicity

A study conducted on rats exposed to varying concentrations of this compound demonstrated dose-dependent respiratory toxicity. At higher exposure levels, significant lesions were noted in the nasal mucosa and larynx, indicating the compound's potential as a respiratory irritant .

Case Study 2: Dermal Exposure

In dermal toxicity assessments, repeated exposure resulted in skin irritation and systemic effects at higher doses. The findings suggest that this compound poses risks not only through inhalation but also via skin contact .

Applications in Industry

Due to its properties as a chlorinating agent, this compound is utilized in organic synthesis, particularly in the preparation of sulfonyl chlorides and related compounds. Its efficiency in chlorination reactions makes it valuable for producing pharmaceuticals and agrochemicals .

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Organic Synthesis | Used as a chlorinating agent for various substrates |

| Pesticide Production | Involved in synthesizing active ingredients |

| Research Chemical | Utilized in laboratory studies for reaction mechanisms |

Propriétés

IUPAC Name |

trichloromethanesulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl4OS/c2-1(3,4)7(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDFWSSAMJVVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947867 | |

| Record name | Trichloromethanesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25004-95-9 | |

| Record name | 1,1,1-Trichloromethanesulfinyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25004-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloromethanesulphinyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025004959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloromethanesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloromethanesulphinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a convenient method to synthesize Trichloromethanesulfinyl chloride?

A1: The research paper describes a synthesis of this compound starting from Trichloromethanesulfenyl chloride. [] While the abstract does not provide the detailed synthetic procedure, it suggests a relatively straightforward and potentially scalable approach for obtaining the compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.